Cas no 956935-39-0 (5-Methyl-1-propyl-1H-pyrazole-3-carboxamide)

5-Methyl-1-propyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide
- STK620520
- DTXSID901261068
- 1H-pyrazole-3-carboxamide, 5-methyl-1-propyl-
- ALBB-016327
- 5-methyl-1-propylpyrazole-3-carboxamide
- VS-04032
- 956935-39-0
- AKOS002160526
- MFCD08741843
- BBL013875
- H31481
- CS-0316791
- SCHEMBL10274481
-
- MDL: MFCD08741843
- インチ: InChI=1S/C8H13N3O/c1-3-4-11-6(2)5-7(10-11)8(9)12/h5H,3-4H2,1-2H3,(H2,9,12)
- InChIKey: RAPOJNFIMBEJRG-UHFFFAOYSA-N
- ほほえんだ: CCCn1c(cc(n1)C(=O)N)C
計算された属性
- せいみつぶんしりょう: 167.105862047Da
- どういたいしつりょう: 167.105862047Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 309.8±30.0 °C at 760 mmHg
- フラッシュポイント: 141.2±24.6 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M242490-500mg |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide |
956935-39-0 | 500mg |
$ 750.00 | 2022-06-04 | ||
abcr | AB378148-1 g |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide |
956935-39-0 | 1g |
€489.50 | 2023-06-20 | ||
TRC | M242490-100mg |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide |
956935-39-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
abcr | AB378148-5 g |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide |
956935-39-0 | 5g |
€1324.50 | 2023-06-20 | ||
abcr | AB378148-1g |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide; . |
956935-39-0 | 1g |
€477.00 | 2025-02-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387461-250mg |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide |
956935-39-0 | 97% | 250mg |
¥1728.00 | 2024-04-23 | |
A2B Chem LLC | AJ03985-500mg |
5-Methyl-1-propyl-1h-pyrazole-3-carboxamide |
956935-39-0 | >95% | 500mg |
$578.00 | 2024-07-18 | |
Crysdot LLC | CD11003463-1g |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide |
956935-39-0 | 97% | 1g |
$400 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387461-1g |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide |
956935-39-0 | 97% | 1g |
¥4680.00 | 2024-04-23 | |
abcr | AB378148-500 mg |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide |
956935-39-0 | 500MG |
€373.00 | 2023-02-20 |
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
5-Methyl-1-propyl-1H-pyrazole-3-carboxamideに関する追加情報
Introduction to 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide (CAS No. 956935-39-0)
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 956935-39-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structural motif known for its broad biological activity and utility in drug design. The presence of both methyl and propyl substituents on the pyrazole ring, along with the carboxamide functional group at the 3-position, contributes to its unique chemical properties and potential pharmacological applications.
The 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide structure exhibits a high degree of versatility, making it a valuable scaffold for the development of novel therapeutic agents. The pyrazole core is a well-documented pharmacophore, frequently incorporated into molecules targeting various biological pathways. Its stability under physiological conditions and ability to engage with biological targets make it an attractive candidate for further investigation.
In recent years, there has been a growing interest in pyrazole derivatives due to their demonstrated efficacy in modulating inflammatory responses, enzyme activity, and cellular signaling pathways. The 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide molecule has been studied for its potential role in inhibiting key enzymes involved in metabolic disorders and inflammatory diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the pathogenesis of inflammation and pain.
One of the most compelling aspects of 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide is its structural flexibility, which allows for further derivatization to enhance its pharmacological profile. Researchers have explored various modifications to the pyrazole ring, including the introduction of additional functional groups or heterocyclic moieties, to optimize bioavailability and target specificity. These modifications have led to the discovery of several potent derivatives with improved pharmacokinetic properties.
The synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The synthesis process also emphasizes green chemistry principles to minimize waste and improve sustainability.
Biological evaluation of 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide has revealed promising results in preclinical models. In vitro assays have demonstrated its ability to interact with specific protein targets, suggesting potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and autoimmune disorders. Additionally, computational modeling studies have been conducted to predict binding affinities and identify key interaction sites between the compound and its biological targets.
The pharmaceutical industry has taken note of the potential of 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide as a lead compound for drug development. Several pharmaceutical companies are currently exploring its utility in clinical trials aimed at evaluating its efficacy and safety profiles in human subjects. These trials are expected to provide further insights into its therapeutic potential and pave the way for new treatment strategies.
The chemical properties of 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide also make it a valuable tool for research purposes. Its solubility characteristics, melting point, and spectroscopic properties have been thoroughly characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These data are essential for understanding its behavior in biological systems and for guiding further structural optimization efforts.
In conclusion, 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide (CAS No. 956935-39-0) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with promising preclinical results, positions it as a promising candidate for the development of novel therapeutics. As research continues to uncover new applications for this compound, it is likely that 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide will play an increasingly important role in addressing unmet medical needs.
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